molecular formula C18H18FN3O3S2 B2626126 6-Fluoro-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole CAS No. 955227-99-3

6-Fluoro-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole

Cat. No.: B2626126
CAS No.: 955227-99-3
M. Wt: 407.48
InChI Key: VTOWWNYHPVDIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole is a complex organic compound that belongs to the class of benzo[d]thiazoles. This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a sulfonyl piperazine moiety attached to the benzo[d]thiazole core. Benzo[d]thiazoles are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzo[d]thiazole core.

    Sulfonylation: The sulfonyl group can be introduced by reacting the piperazine derivative with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using piperazine derivatives in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

6-Fluoro-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(4-Methoxyphenyl)piperazin-1-yl)benzo[d]thiazole: Lacks the fluorine atom.

    6-Fluoro-2-(4-(phenylsulfonyl)piperazin-1-yl)benzo[d]thiazole: Lacks the methoxy group.

Uniqueness

6-Fluoro-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole is unique due to the presence of both the fluorine atom and the methoxyphenyl sulfonyl piperazine moiety. These structural features may contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

6-Fluoro-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a benzo[d]thiazole core, which is known for its diverse biological activities. The sulfonamide and piperazine moieties contribute to its pharmacological profile.

Molecular Formula : C18H21F2N3O3S
CAS Number : 955227-99-3

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, focusing on its anti-inflammatory, anticancer, and neuroprotective properties.

Anticancer Activity

Research indicates that derivatives of benzothiazole exhibit significant anticancer effects. In one study, compounds similar to this compound were synthesized and screened for their ability to inhibit cancer cell proliferation. The active compounds demonstrated IC50 values comparable to established anticancer agents.

CompoundCell LineIC50 (µM)Mechanism of Action
B7A4311.5Apoptosis induction and cell cycle arrest
4iHOP-922.0Inhibition of cell migration

This data suggests that the compound may induce apoptosis in cancer cells, a critical mechanism for effective cancer treatment.

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammatory markers. In vitro studies demonstrated that it significantly decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators in inflammatory responses.

Case Studies

  • Study on Antitumor Activity : A recent study synthesized several benzothiazole derivatives, including the target compound. The results indicated strong antiproliferative effects against various cancer cell lines (A431, A549, H1299), highlighting its potential as an anticancer agent .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of thiazole derivatives. The compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. The results showed promising inhibitory activity, suggesting potential therapeutic applications in neurodegenerative diseases .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer and inflammation pathways. These studies indicate that the compound interacts predominantly through hydrophobic contacts with critical residues in the target proteins.

Properties

IUPAC Name

6-fluoro-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S2/c1-25-14-3-5-15(6-4-14)27(23,24)22-10-8-21(9-11-22)18-20-16-7-2-13(19)12-17(16)26-18/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOWWNYHPVDIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.